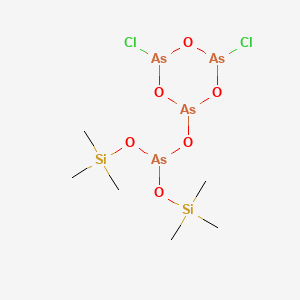![molecular formula C11H14Cl2 B13733696 [1-(Dichloromethyl)-1-methylpropyl]benzene CAS No. 36318-77-1](/img/structure/B13733696.png)
[1-(Dichloromethyl)-1-methylpropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Dichloromethyl)-1-methylpropyl]benzene: is an organic compound with the molecular formula C10H13Cl2 It is a derivative of benzene, where a dichloromethyl group and a methylpropyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dichloromethyl)-1-methylpropyl]benzene typically involves the chlorination of toluene derivatives. One common method is the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form benzyl chloride. This intermediate can then undergo further chlorination to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Dichloromethyl)-1-methylpropyl]benzene can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, resulting in the formation of [1-methyl-1-methylpropyl]benzene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of [1-methyl-1-methylpropyl]benzene.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and metabolic pathways .
Medicine: In medicine, derivatives of [1-(Dichloromethyl)-1-methylpropyl]benzene are explored for their potential therapeutic properties. They may serve as precursors for the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of [1-(Dichloromethyl)-1-methylpropyl]benzene involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .
Comparaison Avec Des Composés Similaires
Benzyl chloride: Similar in structure but lacks the methylpropyl group.
Dichloromethylbenzene: Similar but without the methylpropyl group.
Toluene: A simpler structure with only a methyl group attached to the benzene ring.
Uniqueness: The presence of both the dichloromethyl and methylpropyl groups in [1-(Dichloromethyl)-1-methylpropyl]benzene gives it unique reactivity and properties. This combination allows for diverse chemical reactions and applications that are not possible with simpler benzene derivatives .
Propriétés
Numéro CAS |
36318-77-1 |
|---|---|
Formule moléculaire |
C11H14Cl2 |
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
(1,1-dichloro-2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H14Cl2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Clé InChI |
HZWWIJSYUMVUTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC=CC=C1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



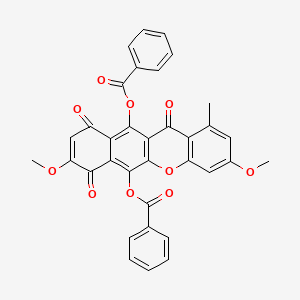

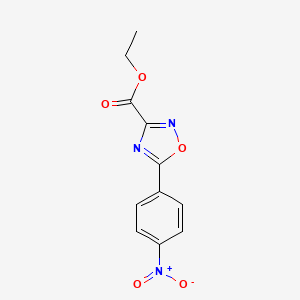
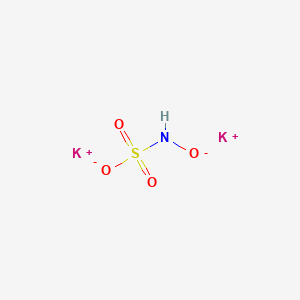
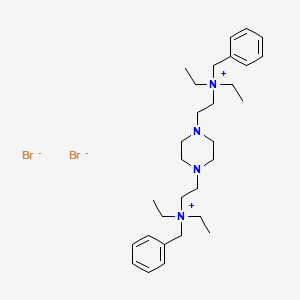

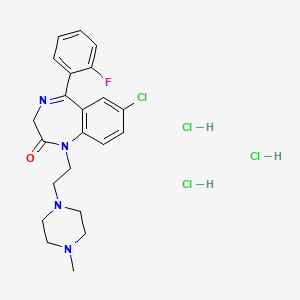

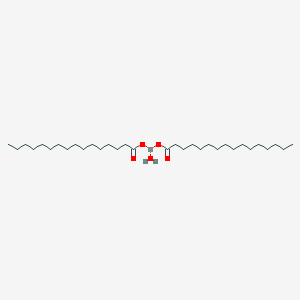
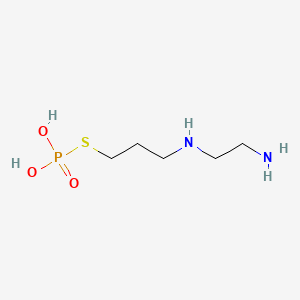
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

